Cas no 2227769-74-4 ((1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol
- 2227769-74-4
- EN300-1958788
-
- Inchi: 1S/C6H4ClF3N2O/c7-4-2-11-3(1-12-4)5(13)6(8,9)10/h1-2,5,13H/t5-/m1/s1
- InChI Key: DHCSEARKBLANNX-RXMQYKEDSA-N
- SMILES: ClC1=CN=C(C=N1)[C@H](C(F)(F)F)O
Computed Properties
- Exact Mass: 211.9964249g/mol
- Monoisotopic Mass: 211.9964249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46Ų
- XLogP3: 1
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958788-10.0g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1958788-0.5g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1958788-2.5g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1958788-1g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1958788-0.05g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1958788-1.0g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1958788-0.1g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1958788-5.0g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1958788-0.25g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1958788-10g |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol |
2227769-74-4 | 10g |
$6635.0 | 2023-09-17 |
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227769-74-4): An Overview of a Promising Compound in Medicinal Chemistry
(1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227769-74-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorinated alcohols and is characterized by its chiral center and the presence of a 5-chloropyrazine moiety. The combination of these structural elements imparts distinct chemical and biological properties, making it a subject of extensive research in both academic and industrial settings.
The 5-chloropyrazine moiety is a key functional group that contributes to the compound's biological activity. Pyrazines are known for their ability to form strong hydrogen bonds and π-stacking interactions, which can enhance the binding affinity of the molecule to specific protein targets. The chlorine substitution at the 5-position further modulates the electronic properties of the pyrazine ring, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
The trifluoromethyl group (CF3) is another crucial component of this compound. Fluorination is a common strategy in drug design due to its ability to improve metabolic stability, lipophilicity, and bioavailability. The CF3 group is particularly noteworthy for its electron-withdrawing effect, which can influence the reactivity and stability of the molecule. In the context of (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol, the trifluoromethyl group likely plays a significant role in enhancing its biological activity and reducing its susceptibility to metabolic degradation.
The chiral center at the carbon atom adjacent to the hydroxyl group (OH) is another important feature of this compound. Chirality is a critical aspect in medicinal chemistry as it can lead to significant differences in the pharmacological properties of enantiomers. The (1R) configuration specifically has been shown to exhibit favorable biological activity compared to its (1S) counterpart. This enantioselectivity can be leveraged in drug development to optimize therapeutic efficacy while minimizing adverse effects.
Recent studies have explored the potential applications of (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of this compound is in cancer therapy. Preclinical studies have shown that (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this cytotoxicity is not yet fully understood but may involve disruption of cellular signaling pathways or induction of apoptosis. Further research is needed to elucidate these mechanisms and assess the compound's potential as an anticancer agent.
In addition to its therapeutic potential, (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol has also been studied for its use as a chemical probe in biological research. Its unique structure makes it an excellent tool for investigating protein-ligand interactions and elucidating the molecular mechanisms underlying various biological processes. For example, researchers have used this compound to study the binding kinetics and thermodynamics of specific protein targets involved in signal transduction pathways.
The synthesis of (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol has been optimized through various synthetic routes to ensure high yields and purity. One common approach involves the reaction of 5-chloropyrazine with a trifluoromethylated alcohol precursor followed by chiral resolution or enantioselective synthesis using chiral catalysts or auxiliaries. These synthetic methods have been refined over time to improve efficiency and scalability, making it feasible for large-scale production if necessary.
In conclusion, (1R)-1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227769-74-4) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, including the 5-chloropyrazine moiety, trifluoromethyl group, and chiral center, contribute to its favorable biological properties and potential therapeutic benefits. Ongoing research continues to explore its full range of applications and optimize its use in drug development.
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